molecular formula C18H17NO3 B10975193 Methyl 2-{[(2-phenylcyclopropyl)carbonyl]amino}benzoate

Methyl 2-{[(2-phenylcyclopropyl)carbonyl]amino}benzoate

Cat. No.: B10975193
M. Wt: 295.3 g/mol
InChI Key: WKJFCDMOKUFFGZ-UHFFFAOYSA-N
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Description

Methyl 2-{[(2-phenylcyclopropyl)carbonyl]amino}benzoate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant aromas and are commonly found in natural products. This particular compound is characterized by its unique structure, which includes a phenylcyclopropyl group and a benzoate ester moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{[(2-phenylcyclopropyl)carbonyl]amino}benzoate typically involves the esterification of benzoic acid derivatives with alcohols in the presence of an acid catalyst. One common method is the reaction of benzoic acid with methanol in the presence of sulfuric acid to form methyl benzoate. The phenylcyclopropyl group can be introduced through a Friedel-Crafts acylation reaction using phenylcyclopropyl ketone and aluminum chloride as a catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and yield. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[(2-phenylcyclopropyl)carbonyl]amino}benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Ammonia (NH₃), primary amines (RNH₂)

Major Products Formed

    Oxidation: Benzoic acid derivatives

    Reduction: Alcohol derivatives

    Substitution: Amide derivatives

Scientific Research Applications

Methyl 2-{[(2-phenylcyclopropyl)carbonyl]amino}benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-{[(2-phenylcyclopropyl)carbonyl]amino}benzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can then interact with enzymes or receptors in biological systems. The phenylcyclopropyl group may also play a role in modulating the compound’s activity by influencing its binding affinity and selectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-{[(2-phenylcyclopropyl)carbonyl]amino}benzoate is unique due to its specific combination of a phenylcyclopropyl group and a benzoate ester moiety. This structural arrangement imparts distinct chemical and biological properties compared to other similar compounds. The presence of the cyclopropyl ring can enhance the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C18H17NO3

Molecular Weight

295.3 g/mol

IUPAC Name

methyl 2-[(2-phenylcyclopropanecarbonyl)amino]benzoate

InChI

InChI=1S/C18H17NO3/c1-22-18(21)13-9-5-6-10-16(13)19-17(20)15-11-14(15)12-7-3-2-4-8-12/h2-10,14-15H,11H2,1H3,(H,19,20)

InChI Key

WKJFCDMOKUFFGZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)C2CC2C3=CC=CC=C3

Origin of Product

United States

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